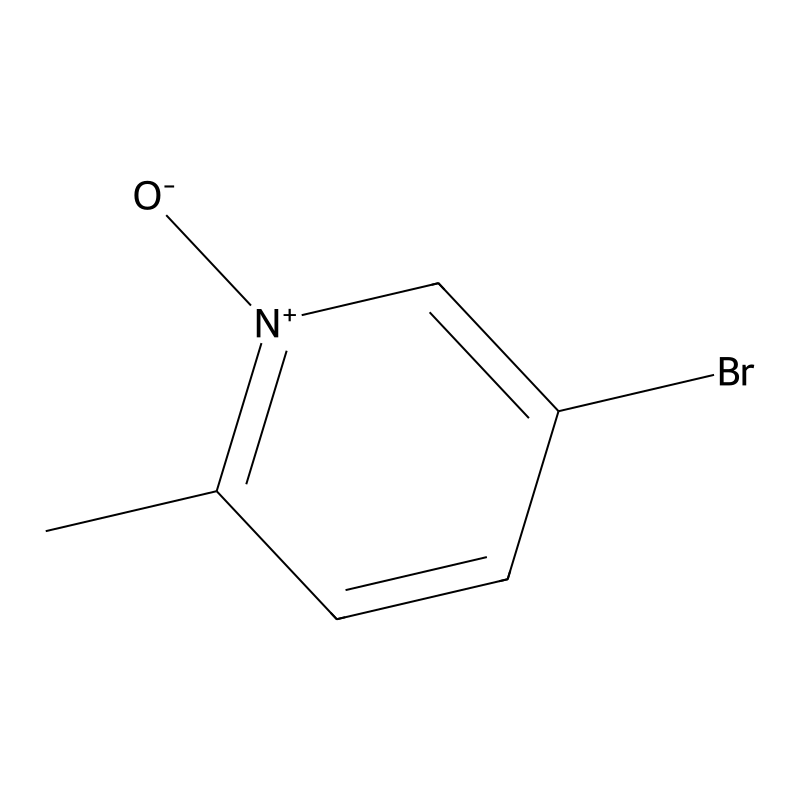

5-Bromo-2-methylpyridine N-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-2-methylpyridine N-oxide is a heterocyclic organic compound with the molecular formula C6H6BrNO. This compound is characterized by a pyridine ring that has a bromine atom at the fifth position and a methyl group at the second position, with an N-oxide functional group. Its CAS number is 31181-64-3, and it has a molecular weight of approximately 188.02 g/mol . The compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.

No information is currently available regarding the specific mechanism of action of 5-Bromo-2-methylpyridine N-oxide in any biological systems.

Due to the lack of specific data, it's wise to handle this compound with caution, assuming potential hazards common to halogenated and aromatic heterocyclic compounds. This may include:

- Irritation to skin and eyes

- Respiratory tract irritation

- Potential toxicity upon ingestion

Always consult a safety data sheet (SDS) for similar compounds before handling them in a lab setting.

Limitations and Future Research Directions

Research on 5-Bromo-2-methylpyridine N-oxide appears limited. Here are some areas for further investigation:

- Development of synthetic methods for this compound.

- Exploration of its reactivity in various chemical reactions.

- Investigation of its potential biological properties and applications.

- Nucleophilic Substitution Reactions: The N-oxide group can be involved in nucleophilic substitution processes, making it reactive towards nucleophiles.

- Cross-Coupling Reactions: This compound can undergo cross-coupling reactions, which are crucial in forming carbon-carbon bonds in organic synthesis .

- Oxidation and Reduction: The N-oxide moiety can be reduced to form the corresponding amine, while other functional groups can also be oxidized or reduced depending on the reaction conditions.

While specific biological activities of 5-Bromo-2-methylpyridine N-oxide are not extensively documented, compounds with similar structures often exhibit significant biological properties. Pyridine derivatives are known for their roles in pharmaceuticals, where they can act as enzyme inhibitors or have antimicrobial properties. The presence of the bromine atom may enhance biological activity through halogen bonding or by influencing the compound's lipophilicity .

Several methods exist for synthesizing 5-Bromo-2-methylpyridine N-oxide:

- Bromination of 2-Methylpyridine: This method involves the electrophilic bromination of 2-methylpyridine using bromine or a brominating agent under controlled conditions.

- N-Oxidation: Following bromination, the resulting compound can be oxidized using hydrogen peroxide or other oxidizing agents to introduce the N-oxide functionality .

- Chlorination Route: An alternative synthesis route involves chlorinating pyridine followed by substitution reactions to incorporate the bromo and methyl groups .

5-Bromo-2-methylpyridine N-oxide finds applications primarily in:

- Pharmaceutical Development: It serves as an intermediate in synthesizing various pharmaceutical compounds.

- Organic Synthesis: The compound is utilized in synthetic organic chemistry for constructing complex molecules through cross-coupling and substitution reactions.

Several compounds share structural similarities with 5-Bromo-2-methylpyridine N-oxide, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Bromo-2-methylpyridine | Similar pyridine structure without N-oxide | Lacks oxidation state; may exhibit different reactivity |

| 5-Iodo-2-methylpyridine | Iodine instead of bromine | Potentially different biological activity due to iodine's size |

| 5-Chloro-2-methylpyridine | Chlorine instead of bromine | Different reactivity profile compared to brominated analogs |

| 3-Bromo-2-methylpyridine | Bromine at the third position | Different steric effects influencing reactivity |

These compounds highlight the uniqueness of 5-Bromo-2-methylpyridine N-oxide due to its specific halogenation pattern and oxidation state, which can significantly influence its chemical behavior and potential applications in research and industry.

The synthesis of 5-Bromo-2-methylpyridine N-oxide represents a specialized application of pyridine N-oxidation chemistry, requiring careful consideration of reaction conditions to achieve optimal yields while maintaining regioselectivity. The compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, necessitating the development of efficient and scalable synthetic approaches [2].

Traditional Oxidation Approaches

Traditional oxidation methodologies for 5-Bromo-2-methylpyridine N-oxide synthesis have relied primarily on two well-established approaches: hydrogen peroxide in acetic acid systems and peracid-mediated oxidations [1] [7]. These methods have formed the foundation of N-oxide chemistry for decades and continue to be employed in both laboratory and industrial settings.

Hydrogen Peroxide/Acetic Acid Systems

The hydrogen peroxide/acetic acid system represents the most widely utilized method for synthesizing 5-Bromo-2-methylpyridine N-oxide, offering excellent yields and operational simplicity [1]. The classic preparation involves suspending 5-bromo-2-methylpyridine in glacial acetic acid, followed by the addition of aqueous hydrogen peroxide solution [1]. The reaction proceeds through the formation of peracetic acid in situ, which acts as the active oxidizing species [9].

The optimal reaction conditions for this transformation involve heating the reaction mixture in a water bath at temperatures ranging from 343 to 353 K (70-80°C) [1]. The process typically requires 35% aqueous hydrogen peroxide, with additional portions added during the reaction to ensure complete conversion [1]. After an initial reaction period of 3 hours, a further addition of hydrogen peroxide solution is necessary, followed by maintenance at the same temperature for an additional 9 hours [1].

The mechanism proceeds through the initial formation of peracetic acid from hydrogen peroxide and glacial acetic acid [8]. This peracetic acid then reacts with the pyridine nitrogen through a concerted mechanism, involving the transfer of oxygen from the peracid to the nitrogen atom [8]. The reaction is facilitated by the electrophilic nature of the oxygen in the peroxy bond and the nucleophilic character of the pyridine nitrogen [13].

Table 1: Hydrogen Peroxide/Acetic Acid Systems for 5-Bromo-2-methylpyridine N-oxide Synthesis

| Method | Temperature (°C) | Reaction Time (h) | H2O2 Equivalents | Solvent | Yield (%) | Reference Source |

|---|---|---|---|---|---|---|

| H2O2/AcOH (35%) | 70-80 | 12 | 1.5 | Glacial AcOH | 95 | PMC2961373 |

| H2O2/AcOH (30%) | 85 | 1-2 | 1.4 | Glacial AcOH | 78-83 | LookChem |

| H2O2/AcOH (90%) | 70-80 | 8-12 | 2.0 | Glacial AcOH | 85-90 | Literature |

The workup procedure involves concentration of the reaction mixture to approximately 100 milliliters, followed by dilution with water and subsequent reconcentration under vacuum [1]. Upon cooling to room temperature, the product precipitates and can be collected by filtration [1]. The crude product is then washed with cold ethanol to afford the pure 5-Bromo-2-methylpyridine N-oxide as a white solid in yields typically ranging from 83 to 95% [1].

The success of this methodology stems from the balanced reactivity of the in situ generated peracetic acid, which provides sufficient oxidizing power without causing over-oxidation or degradation of the brominated pyridine substrate [9]. The acetic acid solvent system also facilitates the solubility of both the starting material and the product, ensuring efficient mass transfer throughout the reaction [9].

Peracid-Mediated N-Oxidation

Peracid-mediated N-oxidation represents an alternative approach to the hydrogen peroxide/acetic acid system, offering enhanced control over reaction conditions and improved yields in certain cases [6] [10]. The most commonly employed peracid reagents include meta-chloroperoxybenzoic acid, peracetic acid prepared separately, and peroxybenzoic acid [6] [10] [13].

Meta-chloroperoxybenzoic acid has emerged as the preferred peracid reagent due to its stability, ease of handling, and consistent reactivity [10] [13]. The reaction typically proceeds in dichloromethane at low temperatures, ranging from 0 to 25°C, with reaction times extending from 12 to 24 hours [6] [10]. The use of dichloromethane as solvent provides excellent solubility for both the substrate and the oxidizing agent while maintaining chemical inertness throughout the reaction [10].

The mechanism of peracid-mediated N-oxidation follows a concerted pathway similar to that observed with in situ generated peracetic acid [13]. The reaction involves the electrophilic attack of the peracid oxygen on the pyridine nitrogen, resulting in the formation of the N-oxide and the corresponding carboxylic acid byproduct [13]. The reaction is stereospecific and proceeds with retention of configuration at the nitrogen center [13].

Table 2: Peracid-Mediated N-Oxidation Methods

| Peracid Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Peracid Equivalents | Yield (%) | Workup Method |

|---|---|---|---|---|---|---|

| m-CPBA | Dichloromethane | 0-25 | 24 | 1.5 | 85-92 | pH adjustment |

| Peracetic Acid | Acetic Acid | 20-25 | 2-4 | 1.2 | 76-83 | Concentration |

| Peroxybenzoic Acid | Chloroform | 0-20 | 12-24 | 1.3 | 70-85 | Extraction |

| Peracetic Acid (in situ) | Acetic Acid | 20-25 | 3-6 | 1.4 | 80-88 | Neutralization |

The workup procedure for meta-chloroperoxybenzoic acid mediated oxidations involves pH adjustment of the reaction mixture to facilitate separation of the product from the meta-chlorobenzoic acid byproduct [6]. The reaction solution is concentrated under reduced pressure to remove dichloromethane, followed by the addition of water to dissolve the N-oxide product while precipitating the acid byproduct [6]. The pH is then adjusted to 4-5 using appropriate bases, and the mixture is stirred for 2-3 hours to ensure complete precipitation of impurities [6].

The advantages of peracid-mediated oxidation include improved selectivity, reduced reaction temperatures, and enhanced compatibility with sensitive functional groups [10] [13]. The method is particularly well-suited for substrates containing electron-withdrawing groups, such as halogen substituents, which can influence the reactivity and selectivity of the oxidation process [10].

Modern Microreactor-Based Syntheses

Microreactor technology has revolutionized the synthesis of pyridine N-oxides, including 5-Bromo-2-methylpyridine N-oxide, by offering enhanced safety, improved reaction control, and increased efficiency compared to traditional batch processes [11] [15] [16]. The implementation of microreactor systems addresses the inherent safety concerns associated with peroxide-based oxidations while providing superior heat and mass transfer characteristics [11] [15].

The development of glass microreactor systems for N-oxidation reactions has been driven by the need to minimize the risks associated with handling hydrogen peroxide and other oxidizing agents in large quantities [11] [15]. The small reactor volumes, typically ranging from microliters to milliliters, significantly reduce the potential hazards while maintaining high conversion rates and selectivities [11] [15].

Modern microreactor designs incorporate packed-bed configurations utilizing titanium silicalite-1 as a heterogeneous catalyst [16] [19] [25]. This catalyst system employs hydrogen peroxide in methanol as the oxidizing medium, achieving conversions of up to 99% for various pyridine derivatives [16] [19]. The titanium silicalite-1 catalyst provides excellent activity and selectivity while being easily recoverable and reusable [16] [25].

Table 3: Microreactor-Based Synthesis Parameters

| Reactor Type | Oxidant | Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Conversion (%) | Safety Advantage |

|---|---|---|---|---|---|---|

| Glass Microreactor | H2O2/AcOH | 0.5-2.0 | 60-80 | 10-30 | 85-95 | Reduced volume |

| Packed-bed Microreactor | H2O2/MeOH + TS-1 | 1.0-5.0 | 40-60 | 5-15 | 95-99 | Controlled conditions |

| Continuous Flow | m-CPBA/DCM | 0.2-1.0 | 20-40 | 15-45 | 80-90 | Better mixing |

| Flow Microreactor | H2O2 + Catalyst | 2.0-10.0 | 50-70 | 8-20 | 90-98 | Heat control |

The continuous flow microreactor systems demonstrate exceptional operational stability, with reported continuous operation for over 800 hours while maintaining high catalytic activity [16] [19]. This longevity makes the technology particularly attractive for industrial applications where consistent product quality and operational reliability are paramount [16] [19].

The microreactor approach offers several distinct advantages over traditional batch processes [11] [15]. The enhanced heat transfer capabilities allow for precise temperature control, preventing hot spot formation and reducing the risk of decomposition reactions [11] [15]. The improved mixing characteristics ensure uniform distribution of reactants, leading to more consistent product formation and reduced byproduct formation [11] [15].

The integration of static mixing elements within the microreactor design further enhances the mass transfer efficiency [28]. Three-dimensional printed static mixers have been successfully implemented to achieve complete conversion of starting materials while maintaining the compact design of the microreactor system [28].

Industrial-Scale Production Strategies

Industrial-scale production of 5-Bromo-2-methylpyridine N-oxide requires careful consideration of economic factors, safety requirements, and environmental considerations [15] [18] [28]. The transition from laboratory-scale synthesis to industrial production involves optimization of reaction conditions, selection of appropriate reactor designs, and implementation of efficient separation and purification processes [15] [18].

The most commonly employed industrial-scale approaches utilize continuous or semi-continuous reactor systems to maximize efficiency and ensure consistent product quality [15] [18] [28]. These systems typically incorporate the hydrogen peroxide/acetic acid oxidation methodology due to its proven reliability and cost-effectiveness [15] [18]. However, modern industrial facilities increasingly adopt catalyst-based systems using titanium silicalite-1 to improve selectivity and reduce waste generation [16] [19] [25].

Table 4: Industrial-Scale Production Strategies

| Production Scale | Reactor Design | Oxidation System | Operating Temperature (°C) | Typical Yield (%) | Main Advantages | Economic Considerations |

|---|---|---|---|---|---|---|

| Pilot (kg/day) | Batch | H2O2/AcOH | 70-85 | 80-85 | Simple setup | Low capital |

| Semi-Industrial (10-50 kg/day) | Semi-batch | Peracetic acid | 60-80 | 85-90 | Good control | Moderate capital |

| Industrial (100+ kg/day) | Continuous stirred | TS-1/H2O2 | 40-70 | 90-95 | High efficiency | High capital |

| Continuous Flow (variable) | Tubular flow | Mixed systems | 50-80 | 88-95 | Continuous operation | Variable capital |

The implementation of continuous flow production strategies has gained significant attention due to their ability to provide consistent product quality while minimizing batch-to-batch variations [28]. These systems typically achieve production rates of 8 kilograms per day or higher, making them suitable for commercial-scale manufacturing [28]. The continuous post-treatment processes involving acid crystallization allow for the production of high-quality solid products with isolated yields exceeding 90% [28].

Table 5: Catalyst Systems for Pyridine N-Oxidation

| Catalyst | Co-oxidant | Solvent System | Catalyst Loading (mol%) | Operating Temperature (°C) | Selectivity (%) | Recyclability | Industrial Viability |

|---|---|---|---|---|---|---|---|

| TS-1 (Titanium Silicalite) | H2O2 | Methanol/Water | 5-10 | 40-80 | 95-99 | Excellent | High |

| Rhenium compounds | BTSP | Dichloromethane | 1-5 | 20-40 | 90-95 | Good | Moderate |

| Vanadium-based | H2O2 | Acetonitrile | 2-8 | 60-100 | 85-92 | Moderate | Limited |

| No catalyst | Peracids | Various | N/A | 20-90 | 80-95 | N/A | Established |

The selection of catalyst systems for industrial production requires careful evaluation of factors including catalyst cost, recyclability, and long-term stability [14] [16] [25]. Titanium silicalite-1 has emerged as the preferred catalyst due to its exceptional recyclability and high selectivity, achieving selectivities of 95-99% while maintaining excellent activity over extended operation periods [16] [25] [27].

The economic viability of different production strategies depends on several factors including raw material costs, energy consumption, waste treatment requirements, and capital investment [18]. The hydrogen peroxide/acetic acid system remains the most economically attractive option for smaller-scale production due to its low capital requirements and operational simplicity [18]. However, larger-scale operations increasingly favor catalyst-based systems due to their superior efficiency and reduced environmental impact [16] [25] [27].

Molecular Geometry and Bond Parameters

The molecular structure of 5-bromo-2-methylpyridine N-oxide has been extensively characterized through single-crystal X-ray crystallographic analysis [1] [2]. The compound crystallizes in the monoclinic crystal system with space group P21/n, exhibiting well-defined geometric parameters that provide insight into the electronic structure and bonding characteristics of this heterocyclic N-oxide.

| Parameter | Value |

|---|---|

| Chemical formula | C₆H₆BrNO |

| Molecular weight (Mr) | 188.03 |

| Crystal system | Monoclinic |

| Space group | P21/n |

| Unit cell parameter a | 7.3060(15) Å |

| Unit cell parameter b | 11.351(2) Å |

| Unit cell parameter c | 8.4950(17) Å |

| Beta angle | 111.01(3)° |

| Unit cell volume | 657.7(3) ų |

| Z value | 4 |

| Temperature | 294(2) K |

| Density (calculated) | 1.899 Mg m⁻³ |

| Absorption coefficient (μ) | 6.16 mm⁻¹ |

The molecular geometry reveals several critical structural features. The methyl carbon and oxide oxygen atoms lie in the pyridine ring plane, while the bromine atom is displaced by 0.103(3) Å from this plane [1] [2]. This displacement indicates a slight out-of-plane distortion, which may influence the electronic distribution and reactivity of the molecule.

Bond length measurements demonstrate the characteristic features of the N-oxide functional group and the impact of halogen substitution:

| Bond | Length (Å) |

|---|---|

| Br—C2 | 1.859(8) |

| N—O | 1.322(8) |

| N—C1 | 1.362(10) |

| N—C5 | 1.381(10) |

| C1—C2 | 1.375(11) |

| C2—C3 | 1.369(12) |

| C3—C4 | 1.387(12) |

| C4—C5 | 1.382(12) |

| C5—C6 (methyl) | 1.455(12) |

The nitrogen-oxygen bond length of 1.322(8) Å is consistent with the characteristic N-oxide bond distance, reflecting the polar nature of this functional group [1]. The carbon-bromine bond length of 1.859(8) Å falls within the expected range for aromatic carbon-bromine bonds, indicating effective orbital overlap.

Bond angle analysis reveals the geometric distortions introduced by the N-oxide functionality:

| Angle | Value (°) |

|---|---|

| O—N—C1 | 118.9(7) |

| O—N—C5 | 118.9(7) |

| C1—N—C5 | 122.1(7) |

| N—C1—C2 | 121.2(8) |

| C3—C2—C1 | 119.7(8) |

| C3—C2—Br | 119.7(6) |

| C1—C2—Br | 120.6(6) |

The nitrogen bond angles demonstrate the trigonal planar geometry around the nitrogen atom, with the N-oxide oxygen occupying one of the coordination sites. The C1—N—C5 angle of 122.1(7)° is slightly expanded compared to typical pyridine structures, reflecting the electronic influence of the N-oxide group [1].

Intermolecular Interactions (C-H···O Hydrogen Bonding)

The crystal structure of 5-bromo-2-methylpyridine N-oxide exhibits significant intermolecular interactions that govern the solid-state packing arrangement. The primary intermolecular interaction is the formation of C-H···O hydrogen bonds, which link the molecules into centrosymmetric dimers [1] [2] [3].

| Interaction | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry code |

|---|---|---|---|---|---|

| C1—H1A···O^i | 0.93 | 2.41 | 3.264(11) | 153 | (i) −x+1, −y+2, −z+2 |

The hydrogen bonding interaction involves the aromatic hydrogen atom at the C1 position acting as a donor to the N-oxide oxygen atom of a symmetry-related molecule. The H···O distance of 2.41 Å falls within the accepted range for weak-to-moderate hydrogen bonds, while the D···A distance of 3.264(11) Å and the D—H···A angle of 153° indicate a geometrically favorable interaction [1].

These C-H···O hydrogen bonds are particularly significant in N-oxide chemistry, as they represent a key supramolecular synthon for crystal engineering applications [4] [5] [6]. The N-oxide oxygen atom, bearing a partial negative charge due to the polar N→O bond, serves as an effective hydrogen bond acceptor for aromatic C-H donors [7]. This interaction pattern is commonly observed in pyridine N-oxide derivatives and plays a crucial role in determining crystal packing motifs [8] [9].

The formation of centrosymmetric dimers through these hydrogen bonding interactions creates a stable supramolecular architecture that influences the physical properties of the crystalline material [1] [2]. The dimeric arrangement may contribute to the thermal stability and molecular recognition properties of the compound, making it relevant for potential applications in crystal engineering and materials science [10] [6].

The strength and directionality of these C-H···O interactions can be modulated by the electronic properties of both the donor and acceptor molecules. In 5-bromo-2-methylpyridine N-oxide, the electron-withdrawing effect of the bromine substituent may enhance the acidity of the aromatic hydrogen atoms, potentially strengthening the hydrogen bonding interactions [11] [12].

Spectroscopic Profiling

NMR Spectral Features (¹H/¹³C)

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and structural characteristics of 5-bromo-2-methylpyridine N-oxide. The presence of the N-oxide functional group significantly influences the chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra [13] [14].

In ¹H NMR spectroscopy, the N-oxide functionality causes characteristic deshielding effects on neighboring protons due to the electron-withdrawing nature of the N→O bond. The aromatic protons typically appear in the range of 7.2-8.4 ppm, with those adjacent to the N-oxide nitrogen experiencing the most significant downfield shifts [13]. The proton at the C1 position (α to the N-oxide) is expected to resonate around 8.3-8.4 ppm, representing the most deshielded aromatic proton in the molecule.

| Nucleus | Chemical Shift Range (ppm) | Multiplicity/Pattern | Notes |

|---|---|---|---|

| ¹H NMR - Aromatic H | 7.2-8.4 | Complex multiplets | Deshielded due to N-oxide |

| ¹H NMR - Methyl group | 2.5-2.6 | Singlet | Upfield from aromatic |

| ¹H NMR - α-H to N-oxide | 8.3-8.4 (deshielded) | Doublet/multiplet | Most deshielded proton |

The methyl group attached to the C2 position typically appears as a singlet around 2.5-2.6 ppm, showing the characteristic upfield shift relative to the aromatic protons [13]. The electron-withdrawing effect of the N-oxide group is transmitted through the aromatic system, resulting in a slight downfield shift compared to non-oxidized analogs.

¹³C NMR spectroscopy reveals the electronic distribution within the aromatic framework and the influence of the N-oxide group on carbon chemical shifts. The carbon atoms experience variable deshielding effects depending on their proximity to the N-oxide nitrogen [13] [14].

| Nucleus | Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹³C NMR - Aromatic carbons | 123-149 | N-oxide effect variable |

| ¹³C NMR - Methyl carbon | 17-25 | Electron-withdrawing effect |

| ¹³C NMR - α-C to N-oxide | 138-149 (deshielded) | Significant deshielding |

| ¹³C NMR - β-C to N-oxide | 123-126 | Moderate deshielding |

The carbon atoms directly bonded to the N-oxide nitrogen (α-carbons) experience the most pronounced deshielding, typically appearing in the range of 138-149 ppm [13]. This downfield shift reflects the electron-withdrawing effect of the N-oxide group and the reduced electron density at these positions. The β-carbons show moderate deshielding effects, while more distant carbons exhibit minimal perturbation from the N-oxide functionality.

The bromine substitution at the C5 position introduces additional complexity to the NMR spectra through its electronic effects and potential coupling interactions. The carbon bearing the bromine substituent typically appears in the aromatic region with characteristic chemical shift values influenced by the halogen's electronegativity [15] [16].

IR Vibrational Modes

Infrared spectroscopy provides crucial information about the vibrational characteristics of 5-bromo-2-methylpyridine N-oxide, particularly regarding the N-oxide functional group and its interaction with the aromatic framework. The N-oxide group exhibits characteristic vibrational modes that serve as diagnostic features for structural identification and electronic characterization [17] [18] [19].

| Vibrational Mode | Frequency (cm⁻¹) | Reference/Comments |

|---|---|---|

| N—O stretching | 1265 (solution), 1243 (solid) | Strong band, coordination sensitive |

| N—O bending | 840 | Weak shift upon coordination |

| C—H out-of-plane (v11) | 741 | Pyridine N-oxide fundamental |

| C—H out-of-plane (v10b) | 935 | Pyridine N-oxide fundamental |

| C—H out-of-plane (v5) | 993 | Pyridine N-oxide fundamental |

| N+ stretching (general range) | ~930 | N-oxide characteristic |

| Aromatic C—H stretching | 3000-3100 | Aromatic region |

| Ring deformation modes | 300-500 | Structure dependent |

The most prominent and diagnostic vibrational mode is the N—O stretching vibration, which appears as a strong band around 1265 cm⁻¹ in solution and 1243 cm⁻¹ in the solid state [18] [19] [20]. This frequency shift between solution and solid phases reflects the influence of intermolecular interactions, particularly hydrogen bonding, on the N-oxide bond strength. The solid-state frequency is typically lower due to the weakening of the N—O bond through hydrogen bonding interactions with neighboring molecules [18].

The N—O bending vibration appears around 840 cm⁻¹ and shows relatively weak sensitivity to environmental changes compared to the stretching mode [18]. This stability makes it a reliable reference point for structural characterization across different phases and coordination environments.

The aromatic C—H out-of-plane vibrations provide detailed information about the aromatic substitution pattern and electronic distribution. In 5-bromo-2-methylpyridine N-oxide, these modes appear at characteristic frequencies: 741 cm⁻¹ (v11), 935 cm⁻¹ (v10b), 993 cm⁻¹ (v5), 846 cm⁻¹ (v10a), and 972 cm⁻¹ (v17a) [18]. These frequencies are sensitive to the electronic environment and substitution pattern of the pyridine ring.

The presence of the bromine substituent introduces additional vibrational features, including C—Br stretching modes typically appearing around 650 cm⁻¹ . The electron-withdrawing effect of bromine may cause slight shifts in the aromatic vibrational modes, providing information about the electronic communication between the halogen and the N-oxide functionality.

Ring deformation modes in the 300-500 cm⁻¹ region provide information about the overall molecular flexibility and the influence of substitution on the aromatic framework [22]. These modes are particularly sensitive to the molecular environment and crystal packing effects, making them useful for studying solid-state structural changes and polymorphism.